[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine
CAS No.:
Cat. No.: VC13444724
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H25N3 |
|---|---|
| Molecular Weight | 199.34 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine |
| Standard InChI | InChI=1S/C11H25N3/c1-10(2)13(3)11-5-4-7-14(9-11)8-6-12/h10-11H,4-9,12H2,1-3H3 |
| Standard InChI Key | HYHOULFBXKZEMR-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)C1CCCN(C1)CCN |
| Canonical SMILES | CC(C)N(C)C1CCCN(C1)CCN |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine, reflects its branched topology . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)N(C)C1CCCN(C1)CCN |
| InChIKey | HYHOULFBXKZEMR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C)C1CCCN(C1)CCN |
| Topological Polar Surface Area | 49.8 Ų |
The piperidine ring adopts a chair conformation, while the 2-aminoethyl side chain introduces rotational flexibility. Hydrogen-bonding capacity arises from the primary amine (-NH) and tertiary amine groups, influencing solubility and target engagement .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the piperidine protons (δ 2.4–3.1 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm). Mass spectrometry shows a base peak at m/z 199.34, corresponding to the molecular ion . Infrared (IR) spectroscopy confirms N-H stretching vibrations at 3350 cm and C-N stretches at 1250 cm.
Synthesis and Optimization Strategies
Catalytic Innovations
Patent US8697876B2 highlights transfer hydrogenation using formaldehyde and palladium on charcoal to optimize piperidine N-methylation, achieving yields >85% . Solvent systems like methanol-water (4:1) enhance reaction homogeneity, while temperatures of 90–95°C accelerate kinetics .
Pharmacological Profile and Target Engagement
Dopamine Transporter (DAT) Modulation
Comparative studies with modafinil analogs demonstrate atypical DAT inhibition (K = 50–100 nM) . Unlike cocaine, this compound shows minimal locomotor stimulation in murine models, suggesting non-addictive potential . Molecular docking simulations predict binding to the DAT extracellular vestibule, stabilizing a non-competitive conformation .
Histone Modification Interactions
The 2-aminoethyl moiety enables dual epigenetic modulation, inhibiting both histone deacetylases (HDACs) and histone methyltransferase G9a at micromolar concentrations . This bifunctionality disrupts H3K9me2 (dimethylation) and enhances histone acetylation, reactivating silenced tumor suppressor genes in hepatocellular carcinoma cells .
Physicochemical and ADMET Properties
Solubility and Permeability
With a logP of 2.1, the compound exhibits moderate lipophilicity, balancing blood-brain barrier penetration (Pe = 8.2 × 10 cm/s) and aqueous solubility (12 mg/mL at pH 7.4). Protonation of the tertiary amine at physiological pH enhances solubility via salt formation.
Metabolic Stability
Rat liver microsomal assays indicate a half-life of 42 minutes, primarily through cytochrome P450 3A4-mediated N-dealkylation . Glucuronidation at the primary amine occurs as a secondary pathway (23% of metabolites) . Co-administration with CYP3A4 inhibitors like ketoconazole increases systemic exposure 3.2-fold .
Comparative Analysis with Structural Analogs
| Compound | DAT K (nM) | HDAC IC (μM) | Metabolic Half-Life (min) |
|---|---|---|---|
| Target Compound | 77.2 | 4.8 | 42 |
| SB45904 (Analog) | 68.9 | N/A | 35 |
| VC13448258 (Vulcan) | 215.4 | 12.1 | 58 |
The target compound’s isopropyl group reduces off-target sigma receptor binding (<10% at 1 μM) compared to n-propyl derivatives (45% affinity) . Piperidine ring substitution also enhances metabolic stability over piperazine-containing analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume